Cas no 86467-39-2 (2-Methyloxazolo4,5-bpyridine)

2-Methyloxazolo4,5-bpyridine structure
2-Methyloxazolo4,5-bpyridine structure
Product name:2-Methyloxazolo4,5-bpyridine
CAS No:86467-39-2
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD05256196
CID:661638

2-Methyloxazolo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyloxazolo[4,5-b]pyridine
    • 2-methyl-[1,3]oxazolo[4,5-b]pyridine
    • 2-METHYL[1,3]OXAZOLO[4,5-B]PYRIDINE
    • Oxazolo[4,5-b]pyridine, 2-methyl-
    • CTXHOLCMGDAANM-UHFFFAOYSA-
    • CTXHOLCMGDAANM-UHFFFAOYSA-N
    • 2-methyl-oxazolo[4,5-b]pyridine
    • SBB056403
    • FCH849880
    • VP13673
    • AB21689
    • 2-methyl-1,3-oxazolino[4,5-b]pyridine
    • SY018743
    • OR110178
    • ST2410150
    • 2-Methyloxazolo[4,5-b]pyridine (ACI)
    • 2-Methyloxazolo(4,5-b)pyridine
    • 2-Methyloxazolo4,5-bpyridine
    • MDL: MFCD05256196
    • Inchi: 1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
    • InChI Key: CTXHOLCMGDAANM-UHFFFAOYSA-N
    • SMILES: N1C2=C(OC(C)=N2)C=CC=1

Computed Properties

  • Exact Mass: 134.04800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Flash Point: 85.8℃
  • PSA: 38.92000
  • LogP: 1.53120

2-Methyloxazolo4,5-bpyridine Security Information

2-Methyloxazolo4,5-bpyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methyloxazolo4,5-bpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-10g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
10g
1852.00 2021-07-09
abcr
AB342711-25 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
25g
€829.90 2023-04-26
abcr
AB342711-5 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
5g
€296.40 2023-04-26
TRC
M329068-250mg
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
250mg
$ 80.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-200mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
200mg
113.0CNY 2021-08-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-1g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
1g
340.00 2021-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57460-25g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
25g
¥4156.0 2021-09-04
Chemenu
CM176082-10g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 98%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-100mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
100mg
118CNY 2021-05-08
eNovation Chemicals LLC
D958199-5g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 97%
5g
$115 2024-06-07

2-Methyloxazolo4,5-bpyridine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Al3+ (exchanged on K10 clay) Solvents: Xylene ;  16 h, 140 °C
Reference
A green route for the synthesis of 2-substituted benzoxazole derivatives catalyzed by Al3+-exchanged K10 clay
Suresh, Dhanusu; et al, Tetrahedron Letters, 2013, 54(48), 6415-6419

Synthetic Circuit 2

Reaction Conditions
1.1 -
2.1 Reagents: Hydroxylamine
3.1 -
Reference
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Synthetic Circuit 3

Reaction Conditions
1.1 3 - 10 min, rt → 250 °C; 2 min, 250 °C
Reference
A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines using microwave-assisted direct condensation reactions
Myllymaeki, Mikko J.; et al, Tetrahedron Letters, 2007, 48(13), 2295-2298

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Cupric chloride ;  16 h, 160 °C
Reference
Cu-catalysed transamidation of unactivated aliphatic amides
Kumar, Vishal; et al, Organic & Biomolecular Chemistry, 2022, 20(34), 6931-6940

Synthetic Circuit 5

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
Reference
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Synthetic Circuit 6

Reaction Conditions
Reference
Product class 10: 1,2-benzisoxazoles and related compounds
Smalley, R. K., Science of Synthesis, 2002, 11, 289-335

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-supported) ;  10 h, 85 °C
Reference
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Synthetic Circuit 9

Reaction Conditions
1.1 6.5 h, 110 °C
Reference
meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst
Yang, Lichen; et al, Journal of the American Chemical Society, 2019, 141(19), 7972-7979

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
Reference
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Bronsted Acid and Copper Iodide
Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

Synthetic Circuit 12

Reaction Conditions
Reference
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis and structure elucidations of 2-substituted oxazolo[4,5-b]pyridine derivatives
Ozden, Seckin; et al, Ankara Universitesi Eczacilik Fakultesi Dergisi, 1984, 14(1), 53-66

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
4.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Zirconium oxychloride octahydrate ;  12 min, 85 °C
Reference
ZrOCl2.8H2O as an efficient, environmentally friendly and reusable catalyst for synthesis of benzoxazoles, benzothiazoles, benzimidazoles and oxazolo[4,5-b]pyridines under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Catalysis Communications, 2007, 8(12), 1865-1870

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of novel heterocycles: oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines
Doise, M.; et al, Tetrahedron Letters, 1990, 31(8), 1155-6

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether ,  Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydroxylamine
2.1 -
Reference
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydroxylamine
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
Reference
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  7 min, 85 °C
Reference
1,3-Dibromo-5,5-dimethylhydantoin as an efficient homogeneous catalyst for synthesis of benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines
Hojati, Seyedeh Fatemeh; et al, Monatshefte fuer Chemie, 2011, 142(1), 87-91

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-supported) ;  7 h, 85 °C
Reference
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

2-Methyloxazolo4,5-bpyridine Raw materials

2-Methyloxazolo4,5-bpyridine Preparation Products

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Amadis Chemical Company Limited
(CAS:86467-39-2)2-Methyloxazolo4,5-bpyridine
A863179
Purity:99%/99%
Quantity:10g/25g
Price ($):220.0/441.0